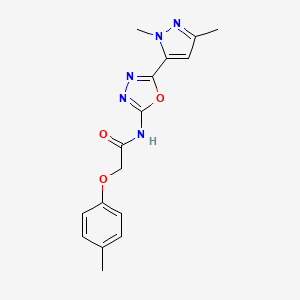
N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyloxy)acetamide is a useful research compound. Its molecular formula is C16H17N5O3 and its molecular weight is 327.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyloxy)acetamide is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, specifically focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The compound can be described by its structural formula and molecular weight, which are essential for understanding its biological interactions. The IUPAC name indicates a complex structure featuring a pyrazole moiety linked to an oxadiazole and an acetamide group.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4O3 |
| Molecular Weight | 288.31 g/mol |
| CAS Number | Not specified |
Anticancer Activity
Research indicates that compounds containing the pyrazole and oxadiazole moieties exhibit significant anticancer properties. For instance, studies have shown that similar derivatives reduce mTORC1 activity and enhance autophagy in cancer cells, which may contribute to their antiproliferative effects. Specifically, these compounds have demonstrated submicromolar activity against various cancer cell lines, indicating a strong potential for therapeutic applications in oncology .
Mechanism of Action:
- mTORC1 Inhibition: The inhibition of the mTORC1 pathway leads to decreased cell proliferation and increased autophagy.
- Autophagic Flux Disruption: Compounds have been shown to disrupt normal autophagic processes under nutrient-replete conditions, leading to the accumulation of autophagic markers such as LC3-II .
Antimicrobial Activity
The oxadiazole derivatives have also been evaluated for their antimicrobial properties. In particular, studies have highlighted their efficacy against various bacterial strains. For example, certain derivatives exhibited significant antibacterial activity against Xanthomonas species with effective concentration (EC50) values much lower than those of conventional bactericides .
| Bacterial Strain | EC50 (μg/mL) | Activity Level |
|---|---|---|
| Xac | 5.44 | Excellent |
| Psa | 12.85 | Moderate |
| Xoo | 7.40 | Good |
Case Studies
- Anticancer Efficacy Study: A recent study evaluated the effect of similar pyrazole-based compounds on pancreatic cancer cells (MIA PaCa-2). The results indicated a significant reduction in cell viability at concentrations below 1 µM, suggesting potent anticancer activity .
- Antibacterial Study: Another study focused on the antibacterial properties of pyrazole derivatives against phytopathogenic bacteria. The findings revealed that compounds with the oxadiazole moiety showed better efficacy compared to traditional antibiotics .
Propriétés
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-10-4-6-12(7-5-10)23-9-14(22)17-16-19-18-15(24-16)13-8-11(2)20-21(13)3/h4-8H,9H2,1-3H3,(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPRVBQZFAUKGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)C3=CC(=NN3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














